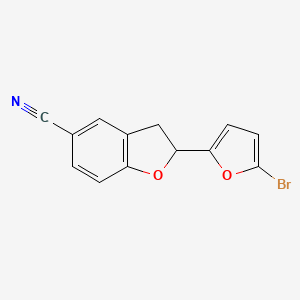![molecular formula C10H10N4O2S B12916832 4-{[9-(Hydroxymethyl)-9h-purin-6-yl]sulfanyl}but-2-yn-1-ol CAS No. 52185-93-0](/img/structure/B12916832.png)
4-{[9-(Hydroxymethyl)-9h-purin-6-yl]sulfanyl}but-2-yn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((9-(Hydroxymethyl)-9H-purin-6-yl)thio)but-2-yn-1-ol is a complex organic compound that features a purine base linked to a butynol group via a thioether bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9-(Hydroxymethyl)-9H-purin-6-yl)thio)but-2-yn-1-ol typically involves multiple steps, starting with the preparation of the purine base and the butynol group. The key steps include:
Preparation of the Purine Base: The purine base can be synthesized through a series of reactions involving formylation, cyclization, and amination.
Formation of the Thioether Bond: The purine base is then reacted with a thiol compound to form the thioether bond.
Attachment of the Butynol Group: The final step involves the addition of the butynol group to the thioether-linked purine base under specific reaction conditions, such as the use of a base catalyst and controlled temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
4-((9-(Hydroxymethyl)-9H-purin-6-yl)thio)but-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The thioether bond can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as thiols or amines under basic conditions
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted thioethers
科学研究应用
4-((9-(Hydroxymethyl)-9H-purin-6-yl)thio)but-2-yn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
作用机制
The mechanism of action of 4-((9-(Hydroxymethyl)-9H-purin-6-yl)thio)but-2-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in biochemical pathways. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with cellular proteins .
相似化合物的比较
Similar Compounds
2-Butyn-1-ol: A simpler alkyne alcohol with similar reactivity but lacking the purine base.
3-Butyn-1-ol: Another alkyne alcohol with a different position of the hydroxyl group.
4-Pentyn-1-ol: A longer-chain alkyne alcohol with similar properties .
Uniqueness
4-((9-(Hydroxymethyl)-9H-purin-6-yl)thio)but-2-yn-1-ol is unique due to its combination of a purine base and an alkyne alcohol, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
52185-93-0 |
|---|---|
分子式 |
C10H10N4O2S |
分子量 |
250.28 g/mol |
IUPAC 名称 |
4-[9-(hydroxymethyl)purin-6-yl]sulfanylbut-2-yn-1-ol |
InChI |
InChI=1S/C10H10N4O2S/c15-3-1-2-4-17-10-8-9(11-5-12-10)14(7-16)6-13-8/h5-6,15-16H,3-4,7H2 |
InChI 键 |
BEXWEOLNRZPFIJ-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(C(=N1)SCC#CCO)N=CN2CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12916749.png)
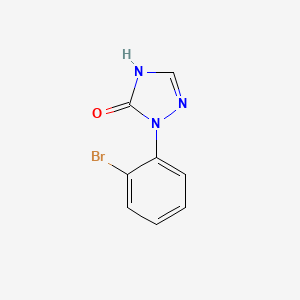
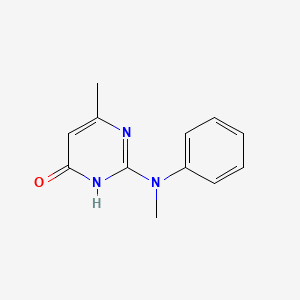

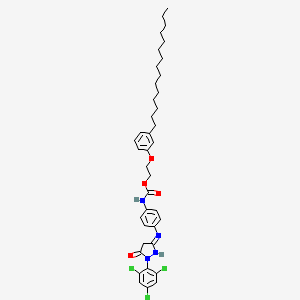
![5-({[(2-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916774.png)
![5-Amino-2-[(2-methylpyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12916786.png)
![3-(2,6-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12916802.png)
![8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B12916812.png)
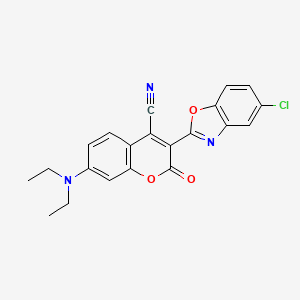
![2-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan](/img/structure/B12916822.png)
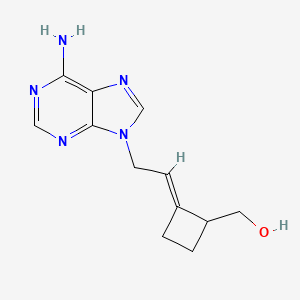
![3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-](/img/structure/B12916829.png)
